molecular formula C21H21ClN2O4 B2856897 3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883085-19-6

3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2856897
CAS No.: 883085-19-6
M. Wt: 400.86
InChI Key: GABZGKSGFMDUKD-UHFFFAOYSA-N
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Description

3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and two hydroxy-dimethylpyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 3-chlorobenzaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinone-like structures.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of hydroxy and chlorophenyl groups can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-((3-bromophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one): Similar structure but with a bromine atom instead of chlorine.

    3,3’-((3-fluorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one): Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group may confer distinct electronic and steric properties compared to its bromine or fluorine analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-11-8-15(25)18(20(27)23(11)3)17(13-6-5-7-14(22)10-13)19-16(26)9-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABZGKSGFMDUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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